1-Amino-1-[2-(difluoromethyl)phenyl]acetone
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Overview
Description
1-Amino-1-[2-(difluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a difluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-[2-(difluoromethyl)phenyl]acetone can be synthesized through several methods. One common approach involves the reaction of 2-(difluoromethyl)benzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[2-(difluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-[2-(difluoromethyl)phenyl]acetone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-[2-(difluoromethyl)phenyl]acetone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[2-(chloromethyl)phenyl]acetone
- 1-Amino-1-[2-(bromomethyl)phenyl]acetone
Uniqueness: 1-Amino-1-[2-(difluoromethyl)phenyl]acetone is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction profiles are desired.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-amino-1-[2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-5,9-10H,13H2,1H3 |
InChI Key |
QHUOWDRXXRXPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(F)F)N |
Origin of Product |
United States |
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